

# MYX1715: A Critical Review of its Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MYX1715   |           |
| Cat. No.:            | B15603940 | Get Quote |

A detailed analysis of the preclinical N-Myristoyltransferase inhibitor **MYX1715**, its performance as a standalone agent and as an antibody-drug conjugate payload, in comparison to the clinical-stage NMT inhibitor, Zelenirstat.

### **Abstract**

MYX1715 is a novel and potent inhibitor of N-Myristoyltransferase (NMT), an enzyme increasingly recognized as a promising therapeutic target in oncology. This guide provides a critical review of the therapeutic potential of MYX1715, presenting available preclinical data on its efficacy as a standalone agent and as a payload for antibody-drug conjugates (ADCs). Its performance is compared with Zelenirstat (PCLX-001), a first-in-class NMT inhibitor currently in clinical development. This review summarizes quantitative data in structured tables, details experimental protocols for key studies, and utilizes visualizations to illustrate signaling pathways and experimental workflows, offering a comprehensive resource for researchers and drug development professionals.

# Introduction to N-Myristoyltransferase Inhibition in Cancer

N-myristoylation is a crucial lipid modification where N-Myristoyltransferase (NMT) attaches a myristate group to the N-terminal glycine of a wide range of cellular proteins. This modification is critical for protein localization, stability, and function. Many proteins involved in oncogenic signaling pathways, such as the SRC family kinases, are dependent on myristoylation for their



activity. Dysregulation of NMT activity has been observed in various cancers, making it an attractive target for therapeutic intervention. Inhibition of NMT can lead to the disruption of multiple signaling pathways essential for cancer cell survival and proliferation.

## **MYX1715:** A Potent NMT Inhibitor

**MYX1715** is a highly potent, small molecule inhibitor of N-myristoyltransferase with a dissociation constant (KD) of 0.09 nM.[1] Its primary mechanism of action is the inhibition of NMT, thereby preventing the myristoylation of key cellular proteins involved in cancer progression.

### **Preclinical Efficacy of MYX1715**

In Vitro Activity: **MYX1715** has demonstrated potent anti-proliferative activity in various cancer cell lines. For instance, it inhibits the proliferation of the LU0884 and LU2511 cancer cell lines with IC50 values of 44 nM and 9 nM, respectively.[1]

In Vivo Efficacy: Preclinical studies in mouse models have shown the anti-tumor efficacy of **MYX1715**. In a Th-MYCN genetically engineered mouse model of neuroblastoma and in a gastric cancer xenograft model, administration of **MYX1715** at doses of 12.5 and 25 mg/kg prevented tumor growth.[1][2]

### MYX1715 as an Antibody-Drug Conjugate (ADC) Payload

A significant area of development for **MYX1715** is its use as a cytotoxic payload in antibody-drug conjugates. Myricx Pharma has developed MYX2449, an ADC where an NMT inhibitor is conjugated to the HER2-targeting antibody trastuzumab.[3][4]

Preclinical Efficacy of MYX2449: In a BT474 breast cancer xenograft model, MYX2449 demonstrated significant anti-tumor activity. At a dose of 5 mg/kg, it resulted in a tumor growth inhibition (TGI) of 108% on day 21, with 7 out of 10 mice showing undetectable tumors by day 33.[4] In a gastric cancer xenograft model (NCI-N87), MYX2449 at 5 mg/kg led to a TGI of 280% on day 21, with 6 out of 10 mice having undetectable tumors.[4] Notably, MYX2449 showed superior efficacy compared to trastuzumab-deruxtecan in a HER2-low gastric cancer patient-derived xenograft (PDX) model.[5]



# Comparative Analysis: MYX1715 vs. Zelenirstat (PCLX-001)

Zelenirstat (PCLX-001) is another potent, orally bioavailable, dual inhibitor of NMT1 and NMT2 that has progressed to clinical trials. A comparison with Zelenirstat provides a benchmark for the potential of **MYX1715**.

#### **Preclinical and Clinical Overview of Zelenirstat**

Preclinical Efficacy: Zelenirstat has shown broad anti-cancer activity in preclinical models, inducing apoptosis in various cancer cell lines and causing tumor regression in xenograft models of hematologic malignancies and solid tumors, including breast and lung cancer.[6][7] In patient-derived xenograft models of refractory diffuse large B-cell lymphoma (DLBCL), Zelenirstat produced profound tumor regression.[8]

Clinical Development: Zelenirstat has completed a Phase 1 clinical trial in patients with relapsed/refractory B-cell lymphomas and advanced solid tumors. The recommended Phase 2 dose was established at 210 mg once daily.[8] The most common treatment-related adverse events were gastrointestinal (diarrhea, nausea, vomiting), and were mostly mild to moderate.[9] In this heavily pre-treated patient population, 28% of patients achieved stable disease as their best response.[8]

### **Data Presentation**

**Table 1: In Vitro Potency of NMT Inhibitors** 



| Compound         | Target                                                  | KD (nM) | Cell Line              | IC50 (nM)                                               | Reference |
|------------------|---------------------------------------------------------|---------|------------------------|---------------------------------------------------------|-----------|
| MYX1715          | NMT                                                     | 0.09    | LU0884                 | 44                                                      | [1]       |
| LU2511           | 9                                                       | [1]     |                        |                                                         |           |
| Zelenirstat      | NMT1/2                                                  | -       | Hematologic<br>Cancers | Potent (specific values not provided in search results) | [8]       |
| Breast<br>Cancer | Potent (specific values not provided in search results) | [10]    |                        |                                                         |           |

Table 2: In Vivo Efficacy of MYX1715 and Zelenirstat

| Compound                                 | Cancer Model                       | Dosing                                                    | Outcome                   | Reference |
|------------------------------------------|------------------------------------|-----------------------------------------------------------|---------------------------|-----------|
| MYX1715                                  | Neuroblastoma<br>(Th-MYCN<br>GEMM) | 12.5 & 25 mg/kg                                           | Prevents tumor growth     | [1][2]    |
| Gastric Cancer<br>Xenograft              | 12.5 & 25 mg/kg                    | Prevents tumor growth                                     | [1]                       |           |
| Zelenirstat                              | Refractory<br>DLBCL (PDX)          | Not specified                                             | Profound tumor regression | [8]       |
| MDA-MB-231<br>Breast Cancer<br>Xenograft | Daily oral                         | Significant dose-<br>dependent tumor<br>growth inhibition | [10]                      |           |

# **Table 3: Preclinical Efficacy of MYX2449 (NMTi-ADC)**



| Cancer Model                        | Dosing        | Outcome                                                                  | Reference |
|-------------------------------------|---------------|--------------------------------------------------------------------------|-----------|
| BT474 Breast Cancer<br>Xenograft    | 5 mg/kg       | TGI: 108% (day 21);<br>7/10 mice with<br>undetectable tumors<br>(day 33) | [4]       |
| NCI-N87 Gastric<br>Cancer Xenograft | 5 mg/kg       | TGI: 280% (day 21);<br>6/10 mice with<br>undetectable tumors             | [4]       |
| HER2-low Gastric<br>Cancer (PDX)    | Not specified | Superior efficacy to trastuzumab-deruxtecan                              | [5]       |

# Experimental Protocols In Vivo Xenograft Studies (General Protocol)

A general protocol for in vivo xenograft studies, as can be inferred from the provided information, is as follows. Specific details for the **MYX1715** studies were not available in the search results.

- Cell Implantation: Human cancer cells (e.g., BT474 for breast cancer, NCI-N87 for gastric cancer) are implanted subcutaneously or orthotopically into immunocompromised mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Treatment Administration: Animals are randomized into treatment and control groups. The
  investigational drug (e.g., MYX1715, Zelenirstat, or ADC) is administered via a specified
  route (e.g., intraperitoneally, orally, or intravenously) at predetermined doses and schedules.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Data Analysis: Tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 (mean tumor volume of treated group / mean tumor volume of control group)] x 100.



• Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.

# Visualizations Signaling Pathway Inhibition by NMT Inhibitors







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. myricxbio.com [myricxbio.com]
- 3. myricxbio.com [myricxbio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. malikyousuf.substack.com [malikyousuf.substack.com]
- 6. Pacylex Pacylex Publishes Phase 1 Safety and Efficacy of Zelenirstat in Cancer Patients in the Journal Investigational New Drugs [pacylex.reportablenews.com]
- 7. Pacylex Pharmaceuticals Reports Zelenirstat Phase 1 Safety and Efficacy Data at ASCO 2024 - BioSpace [biospace.com]
- 8. A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pacylex Reports Phase 1 Safety and Efficacy of Zelenirstat in Cancer Patients in Investigational New Drugs Journal [synapse.patsnap.com]
- 10. N-myristoyltransferase proteins in breast cancer: prognostic relevance and validation as a new drug target PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MYX1715: A Critical Review of its Therapeutic Potential in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603940#a-critical-review-of-the-therapeutic-potential-of-myx1715]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com